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Cetrorelix Protocol Efficacy & Comparison

The table below summarizes core quantitative findings from key studies on cetrorelix protocols for poor

responders.

Study Focus /

) Protocol Details Key Outcomes
Population
Poor Responders Cetrorelix (0.25 mg) + high-dose 48% cancellation rate (Agonist) vs.
(General) [1] rFSH (300 1U) vs. Agonist protocol 10% (Cetrorelix); Non-significant

improvement in pregnancy rates [1].

Dose Reduction Cetrorelix 0.125 mg vs. 0.25 mg No significant difference in oocytes
(Patients in low- (fixed dose) retrieved, embryos developed, or
resource setting) pregnancy rates; Significant cost
[2] reduction with 0.125 mg dose [2].

Older Women (=40 Cetrorelix protocol vs. Long Agonist Significantly higher oocytes
years) [3] protocol retrieved and pregnancy rates with
the Long Protocol [3].
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Study Focus /

. Protocol Details Key Outcomes

Population

Delayed-Start with Cetrorelix (3 mg) + Significant increase in MIl oocytes,

MPA [4] Medroxyprogesterone Acetate (MPA) 2PN zygotes, good blastocysts, and
on CD3; High-dose gonadotropin live birth rates compared to previous
from CD11 cycles [4].

Cessation on Ceasing Cetrorelix on trigger day vs.  Improved embryological outcomes for

Trigger Day [5] continuing until trigger patients with sufficient ovarian

reserve (AMH >1.1 ng/ml) or age <35;
no increase in premature ovulation [5].

Detailed Experimental Protocols

For reproducibility in a research setting, here are the methodologies for two key cetrorelix protocols.

Standard Multiple-Dose Antagonist Protocol

This is the foundational protocol upon which variations are based, derived from several studies [1] [2] [6].

¢ Stimulation Initiation (Day 2): Begin recombinant FSH (rFSH) at a dose of 150-300 IU/day, based
on patient profile [1] [2].

¢ Antagonist Introduction (Day 6~): Initiate daily subcutaneous cetrorelix at 0.25 mg when the
leading follicle reaches approximately 12-14 mm in diameter or on the 6th day of stimulation [2] [5].

e Ovulation Trigger: Administer hCG (5,000-10,000 IU) or a GnRH agonist (e.g., 0.2 mg triptorelin)
when at least 2-3 follicles reach a mean diameter of 17-18 mm [2] [5].

e Oocyte Retrieval: Perform transvaginal ovum pickup 35-36 hours post-trigger [2].

Original Delayed-Start Protocol with MPA

This novel protocol is designed for patients with previous repeated failures, including those with poor-quality

embryos [4].
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« Initial Suppression (Cycle Day 3): Administer a single dose of 3 mg cetrorelix acetate alongside
10 mg of Medroxyprogesterone Acetate (MPA) orally [4].

e Stimulation Delay: Wait until approximately Cycle Day 11 to begin high-dose gonadotropin
stimulation [4].

¢ Resume Antagonist: Once the leading follicle reaches 14 mm, recommence GnRH antagonist
suppression, using daily 0.25 mg ganirelix acetate until the day of the trigger [4].

e Trigger and Retrieval: Follow standard procedures for triggering and oocyte retrieval [4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Is the cetrorelix protocol superior to the long agonist protocol for all poor responders? Al: No.
Evidence suggests the optimal protocol is patient-specific. While the cetrorelix protocol shows benefits for
general poor responders, particularly in reducing cycle cancellation [1], one randomized controlled trial
demonstrated that older women (=40 years) had significantly better outcomes with a long agonist

protocol [3]. The antagonist protocol may be detrimental in this specific age group [3].

Q2: Can the cetrorelix dose be reduced without compromising cycle outcomes? A2: Yes, for certain
populations. A randomized study found that reducing the daily cetrorelix dose from 0.25 mg to 0.125 mg
resulted in no significant differences in oocyte yield or pregnancy rates while significantly lowering
medication costs [2]. This is a viable strategy for optimizing affordability, especially in resource-constrained

settings.

Q3: What are the latest protocol innovations to improve embryological outcomes? A3: Recent research

focuses on two key adjustments:

e Cetrorelix Cessation on Trigger Day: For young patients or those with sufficient ovarian reserve
(AMH >1.1 ng/ml), stopping cetrorelix on the trigger day improved the number of oocytes
retrieved and fertilization rates without increasing premature ovulation [5].

¢ The Delayed-Start Protocol: This approach uses early follicular-phase suppression with cetrorelix
and MPA before initiating high-dose gonadotropins. It has shown significant improvements in
blastocyst formation and live birth rates for difficult cases [4].

Protocol Workflow Diagrams

The following diagrams outline the logical sequence of the two primary protocols discussed.
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Standard Multiple-Dose Cetrorelix Protocol
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Delayed-Start Protocol with MPA

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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